N-(4-chlorophenethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

Description

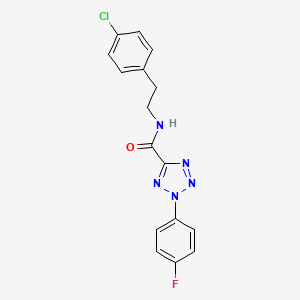

N-(4-chlorophenethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule featuring a tetrazole core substituted with a 4-fluorophenyl group at the 2-position and a carboxamide-linked 4-chlorophenethyl chain at the 5-position.

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-2-(4-fluorophenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN5O/c17-12-3-1-11(2-4-12)9-10-19-16(24)15-20-22-23(21-15)14-7-5-13(18)6-8-14/h1-8H,9-10H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNODRSMYLRIEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors such as nitriles or amines with azide sources under acidic or basic conditions.

Substitution Reactions: Introduction of the 4-chlorophenethyl and 4-fluorophenyl groups can be done via nucleophilic substitution reactions using suitable halogenated precursors.

Amidation: The final step involves the formation of the carboxamide group through the reaction of the tetrazole derivative with an amine or ammonia under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a candidate for drug development due to its potential pharmacological effects.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and distinguishing features:

Key Comparative Insights

Tetrazole vs. Other Heterocycles :

- The tetrazole core in the target compound offers metabolic stability compared to carboxylic acid analogs (e.g., pyrimidine derivatives in ). However, nitrothiophene-thiazole hybrids () exhibit higher antibacterial potency, likely due to the nitro group’s electron-withdrawing effects enhancing membrane penetration .

- Pyrimidine-based compounds () show stronger enzyme inhibition (e.g., kynurenine formamidase) via hydrogen bonding with their carbonyl groups, whereas tetrazoles may rely on dipole interactions or π-stacking .

Substituent Effects :

- Fluorophenyl Groups : The 4-fluorophenyl substituent is recurrent in enzyme inhibitors (e.g., ) due to its electronegativity and compact size, optimizing hydrophobic pocket interactions. This contrasts with 3,5-difluorophenyl in , which broadens antibacterial activity but reduces specificity .

- Chlorophenethyl vs. Methoxyphenethyl : The 4-chlorophenethyl chain in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to the 4-methoxyphenethyl group in , which introduces polarity via the methoxy group .

Pharmacokinetic and Synthetic Considerations :

- The carboxamide linkage in the target compound improves solubility over ester or thioether analogs (e.g., ’s thiazole-acetamide). However, nitro groups () or fluorinated alkyl chains () may confer unintended toxicity risks .

- Synthetic yields vary significantly; for example, the 99.05% purity of N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () suggests optimized coupling conditions, whereas tetrazole-based syntheses often require stringent anhydrous protocols .

Biological Activity

N-(4-chlorophenethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C_{15}H_{14}ClF N_{5}O

- Molecular Weight : 331.75 g/mol

- IUPAC Name : this compound

This compound is believed to exert its biological effects primarily through the modulation of specific protein targets involved in cellular signaling pathways. The compound interacts with the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the immune response and has implications for treating liver fibrosis and fatty liver disease .

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

- Antagonistic Effects on STING : The compound acts as an antagonist to STING, which can influence inflammatory responses and has therapeutic potential in conditions like liver diseases .

- Inhibition of Tumor Growth : Studies suggest that this compound may inhibit tumor growth by modulating immune responses and affecting cancer cell signaling pathways.

- Pharmacological Properties : The compound shows promise in pharmacological studies, indicating potential use as an anti-inflammatory or anticancer agent.

Case Study 1: STING Pathway Modulation

A study investigated the effects of this compound on liver fibrosis models. The results indicated a significant reduction in fibrosis markers and improved liver function tests, suggesting its efficacy in treating liver-related conditions .

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities

| Biological Activity | Observations/Findings |

|---|---|

| STING Antagonism | Reduces inflammatory responses; potential for liver disease treatment |

| Tumor Growth Inhibition | Induces apoptosis; affects cancer cell signaling pathways |

| Pharmacological Effects | Anti-inflammatory properties; potential anticancer agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.